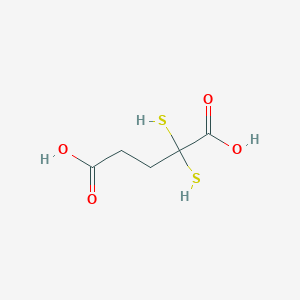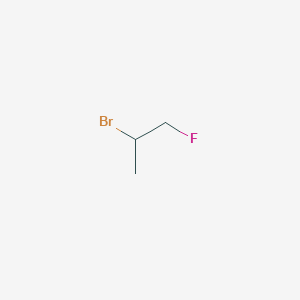
2,2-Dibutyl-4-ethyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutyl-4-ethyloctanoic acid is an organic compound characterized by its branched alkyl chain structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-4-ethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as a malonic ester, followed by hydrolysis and decarboxylation. The general steps are as follows:
Deprotonation: A base, such as sodium ethoxide, is used to deprotonate the malonic ester, forming an enolate.
Alkylation: The enolate undergoes an S_N2 reaction with an alkyl halide, such as 1-bromo-2-butane, to form a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in the loss of carbon dioxide, forming the desired this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. Catalysts and automated processes are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutyl-4-ethyloctanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The alkyl chains can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl_2, Br_2) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,2-Dibutyl-4-ethyloctanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dibutyl-4-ethyloctanoic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, alter membrane fluidity, and affect signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyloctanoic acid
- 4-Ethyloctanoic acid
- 4-Methylnonanoic acid
Uniqueness
2,2-Dibutyl-4-ethyloctanoic acid is unique due to its specific branched structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
62179-67-3 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2,2-dibutyl-4-ethyloctanoic acid |
InChI |
InChI=1S/C18H36O2/c1-5-9-12-16(8-4)15-18(17(19)20,13-10-6-2)14-11-7-3/h16H,5-15H2,1-4H3,(H,19,20) |
InChI Key |
JTJOENVVTPIKTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(CCCC)(CCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14560269.png)





![4,4,5,5-Tetrachloro-2-[(4-methylphenyl)methyl]-1,2-thiazolidin-3-one](/img/structure/B14560311.png)
![1,1'-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one]](/img/structure/B14560314.png)

![Acetic acid;2,5,5-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14560337.png)




